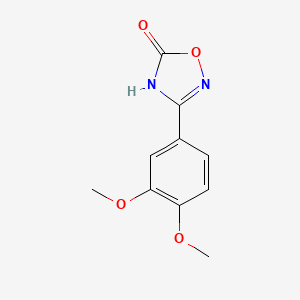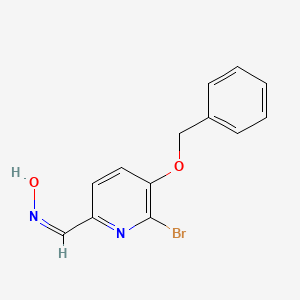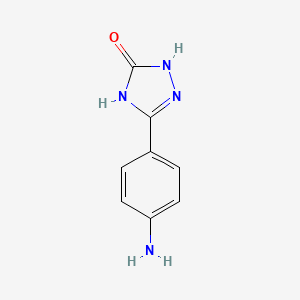
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, purine derivatives are often synthesized through multistep reactions involving amines and formamide .Molecular Structure Analysis
The molecular structure of purine derivatives typically consists of a pyrimidine ring fused to an imidazole ring. It’s likely that the compound you’re interested in has a similar structure, with additional functional groups attached .Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . The specific reactions would depend on the functional groups present in the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point can be predicted based on the functional groups present in the compound .Applications De Recherche Scientifique
Click Chemistry Synthesis
The compound is utilized in click chemistry to synthesize new triazole-linked pyran derivatives. These derivatives have applications in materials science, chemical biology, and pharmaceutical chemistry . The process involves a Cu(I)-catalyzed alkyne–azide cycloaddition (CuAAC), which is a clean, efficient, and mild method to produce 1,4-disubstituted triazole compounds .
Heterocyclic Compound Synthesis
Heterocyclic compounds are essential to life and widely found in nature. The compound can be used to create heterocyclic scaffolds, particularly 4H-pyrans , which are biologically significant structures. These scaffolds are key motifs in numerous natural compounds and have medicinal activities such as anticancer and analgesic properties .
Biological Activity
Triazole derivatives, which can be synthesized using the compound, display a wide spectrum of biological activities. They are used as antifungal, anticancer, antibacterial, anti-HIV, antiallergic, antitubercular, hypotensive medications, pesticides, neuroleptics, and anti-inflammatory agents .
Industrial Applications
The triazole ring, part of the structure of many compounds synthesized using the compound, has various industrial applications. These include uses as dyes, corrosion inhibitors, optical brighteners, and agrochemicals .
Crystallography Research
In crystallography, the compound can be used to analyze the structure of new chemical entities. The crystal structure of synthesized compounds provides insights into their chemical properties and potential applications .
Coagulation Research
The compound may also play a role in the study of blood coagulation factors. High-quality protein structures are required for modeling coagulation factors, and the compound could be used in the synthesis of inhibitors or other molecules that interact with these proteins .
Mécanisme D'action
Target of Action
The primary target of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is the blood coagulation factor XIIa . This factor plays a crucial role in the blood coagulation system, and it is considered a promising therapeutic target for the development of anticoagulants .
Mode of Action
The compound interacts with factor XIIa in a noncovalent manner . The interaction between the compound and its target results in the inhibition of factor XIIa, thereby preventing the coagulation of blood .
Biochemical Pathways
The inhibition of factor XIIa affects the blood coagulation pathway. This pathway is responsible for the formation of blood clots, which are essential for preventing excessive bleeding. The overactivation of this pathway can lead to the formation of unwanted blood clots, leading to conditions such as thrombosis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The inhibition of factor XIIa by 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one results in a decrease in blood coagulation. This can prevent pathological conditions related to blood coagulation without disrupting normal hemostasis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-8-(2-chlorophenyl)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-6-4-2-1-3-5(6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKYYUBIVQGUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C(=O)NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)
![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)



![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)


![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)